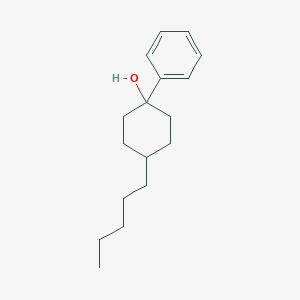
4-Pentyl-1-phenylcyclohexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentyl-1-phenylcyclohexan-1-OL is an organic compound with the molecular formula C17H26O It is a cyclohexanol derivative, characterized by a phenyl group and a pentyl chain attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentyl-1-phenylcyclohexan-1-OL can be achieved through several methods. One common approach involves the hydrogenation of 4-Pentyl-1-phenylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, with the temperature ranging from 25°C to 50°C and a pressure of 1-5 atm .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as the preparation of intermediates, purification, and final hydrogenation. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Pentyl-1-phenylcyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: N-bromosuccinimide (NBS) in the presence of light for benzylic bromination.
Major Products Formed
Oxidation: 4-Pentyl-1-phenylcyclohexanone or 4-Pentyl-1-phenylcyclohexanoic acid.
Reduction: 4-Pentyl-1-phenylcyclohexanol.
Substitution: 4-Bromo-1-phenylcyclohexane.
Scientific Research Applications
4-Pentyl-1-phenylcyclohexan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 4-Pentyl-1-phenylcyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, leading to downstream signaling events that result in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Phenylcyclohexanol: Similar structure but lacks the pentyl chain.
4-Pentylcyclohexanol: Similar structure but lacks the phenyl group.
1-Phenylcyclohexanol: Similar structure but lacks the pentyl chain and has a different substitution pattern.
Uniqueness
4-Pentyl-1-phenylcyclohexan-1-OL is unique due to the presence of both a phenyl group and a pentyl chain on the cyclohexane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
88069-95-8 |
|---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
4-pentyl-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C17H26O/c1-2-3-5-8-15-11-13-17(18,14-12-15)16-9-6-4-7-10-16/h4,6-7,9-10,15,18H,2-3,5,8,11-14H2,1H3 |
InChI Key |
UJQGCNBAGYHPHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















